molecular formula C22H21FN4O3 B2450322 methyl 7-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448043-50-2

methyl 7-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2450322
M. Wt: 408.433
InChI Key: YJWTXKXCPHWAHH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a fluorophenyl group, and a dihydroisoquinoline group. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The pyrazole ring, fluorophenyl group, and dihydroisoquinoline group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, while the fluorophenyl group might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorophenyl group might increase its lipophilicity, potentially affecting its solubility and distribution in biological systems.

Scientific Research Applications

Spectral Properties and Biomedical Applications

Spectral Properties and Biomedical Uses

A study highlighted the spectral properties of certain compounds including dimethylamino derivatives and their potential as fluorescent markers for biomedical applications due to their bright fluorescence in solutions and solid states. This suggests that derivatives of the queried compound could have applications in medical imaging or as markers in biological research (Galunov et al., 2003).

Synthesis and Structural Studies

Heterocyclic Synthesis

Research has been conducted on the synthesis of pyrazolo[3,4-c]quinoline derivatives, demonstrating the chemical versatility and potential for generating diverse heterocyclic compounds from similar structures, which might be pertinent to the development of new therapeutic agents or materials (Nagarajan & Shah, 1992).

Characterization and Biological Evaluation

A study described the synthesis and biological evaluation of compounds with a polyhydroquinoline core, highlighting their antibacterial, antitubercular, and antimalarial activities. This indicates the potential pharmaceutical applications of compounds structurally related to the queried molecule (Sapariya et al., 2017).

Anticancer Activities

Anticancer Activity of Pyrano[2,3-d][1,2,3]triazine Derivatives

A research focus has been on synthesizing and evaluating the anticancer activities of newly synthesized derivatives, with some compounds showing potential as liver cancer cell line inhibitors. This suggests the importance of structural modifications in enhancing biological activities (Ouf et al., 2014).

Antibacterial and Antimicrobial Properties

Synthesis and Antimicrobial Activities

Various studies have synthesized and evaluated the antimicrobial and antibacterial activities of quinolone and pyrazole derivatives. These studies indicate the potential of these compounds in addressing bacterial infections, highlighting the broad spectrum of biological activities associated with these chemical structures (Ziegler et al., 1988), (Cooper et al., 1990).

Safety And Hazards

The safety and hazards associated with this compound would likely depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, structure, reactivity, and biological activity. It could also be interesting to investigate its potential applications in areas such as medicinal chemistry .

properties

IUPAC Name

methyl 7-[[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3/c1-26-20(12-19(25-26)15-3-6-17(23)7-4-15)21(28)24-18-8-5-14-9-10-27(22(29)30-2)13-16(14)11-18/h3-8,11-12H,9-10,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWTXKXCPHWAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(CCN(C4)C(=O)OC)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

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